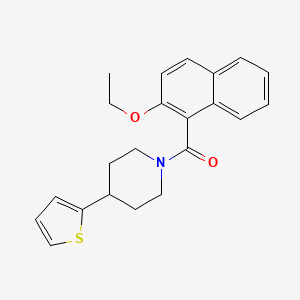

(2-Ethoxynaphthalen-1-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethoxynaphthalen-1-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the family of piperidine derivatives, which have been shown to have a wide range of biological activities.

Scientific Research Applications

Antagonists of G Protein-Coupled Receptors

Research has reported the synthesis and evaluation of small molecule antagonists targeting G protein-coupled receptors, specifically NPBWR1 (GPR7). These antagonists, developed through modifications of molecular structures similar to (2-Ethoxynaphthalen-1-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone, have shown significant potency in functional and binding assays, highlighting their potential in therapeutic applications (Romero et al., 2012).

Selective Estrogen Receptor Modulators (SERMs)

The development of SERMs represents a significant application in drug discovery, aiming at providing estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterus tissues. Compounds synthesized with structures analogous to the target chemical have demonstrated remarkable efficacy in inhibiting uterine proliferative responses and showing a protective effect on bone, positioning them as valuable in the management of conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).

Analytical Chemistry Applications

In analytical chemistry, derivatives of (2-Ethoxynaphthalen-1-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone and similar compounds have been utilized as fluorogenic labeling agents for the high-performance liquid chromatography (HPLC) analysis of biologically important thiols. This application underscores the compound's utility in enhancing the detection and quantification of critical biomolecules (Gatti et al., 1990).

Antimicrobial Activity

Research into the antimicrobial properties of related pyridine derivatives has revealed variable and modest activity against both bacterial and fungal strains. This suggests potential applications of (2-Ethoxynaphthalen-1-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone and its derivatives in the development of new antimicrobial agents (Patel et al., 2011).

Synthesis and Characterization of Novel Compounds

The compound and its derivatives have also been explored in the synthesis and characterization of new chemical entities. For instance, the synthesis of novel SERMs and their intermediates showcases the compound's role in creating more potent and selective therapeutic agents (Ji Ya-fei, 2011). Furthermore, structural analysis through crystallography provides deeper insights into the molecular configurations and potential reactivity of these compounds (Lakshminarayana et al., 2009).

properties

IUPAC Name |

(2-ethoxynaphthalen-1-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2S/c1-2-25-19-10-9-16-6-3-4-7-18(16)21(19)22(24)23-13-11-17(12-14-23)20-8-5-15-26-20/h3-10,15,17H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAUCLFTGORYSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCC(CC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethoxynaphthalen-1-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2605748.png)

![2-(4-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2605749.png)

![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine](/img/structure/B2605751.png)

![2'-Amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2605755.png)

![N,5-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2605758.png)

![N-allyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2605770.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide](/img/structure/B2605771.png)